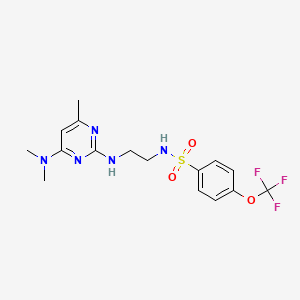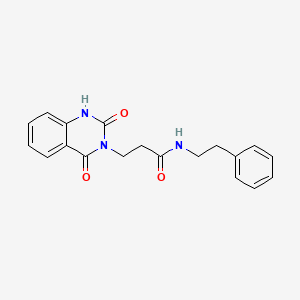
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential across various scientific fields. This molecule contains multiple functional groups, including a pyrimidine ring, a sulfonamide group, and a trifluoromethoxy group, each contributing to its unique chemical properties and reactivity.
Synthetic routes and reaction conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the pyrimidine ring: : The initial step often includes the preparation of the dimethylamino-substituted pyrimidine, generally through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Attachment of the ethylamino side chain: : The subsequent step involves introducing the ethylamine group to the pyrimidine ring. This can be achieved via alkylation or substitution reactions using ethylamine or ethylamine derivatives.
Introduction of the trifluoromethoxybenzenesulfonamide group: : This involves reacting the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods
Industrial production often involves similar routes but optimized for large-scale synthesis, including the use of high-yield catalysts, continuous flow reactors, and streamlined purification processes to achieve the compound at a commercial scale.
Types of reactions it undergoes
This compound can engage in a variety of chemical reactions:
Oxidation: : The pyrimidine ring and the ethylamine group can undergo oxidation under suitable conditions.
Reduction: : Reduction can target the nitro group if any, or the sulfonamide group.
Substitution: : Aromatic substitution is possible due to the electron-withdrawing effect of the trifluoromethoxy group.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenation using chlorinating or brominating agents, or nucleophilic aromatic substitution.
Major products formed from these reactions
Oxidation: : Leads to the formation of sulfonic acids or N-oxides.
Reduction: : Formation of amines or alcohol derivatives.
Substitution: : Varied aromatic compounds depending on the substitution pattern.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Biology: : Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: : Investigated for its pharmacological properties, possibly as a precursor for drug development.
Industry: : Used in the synthesis of advanced materials due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects generally involves:
Binding to molecular targets: : Such as enzymes or receptors.
Interfering with biochemical pathways: : By mimicking or inhibiting natural substrates or cofactors.
Modulating cell signaling: : Due to the presence of the trifluoromethoxy group which can influence electron density and binding affinity.
Comparación Con Compuestos Similares
Similar compounds
N-(4-(dimethylamino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
4-(dimethylamino)-6-methyl-2-(methylamino)pyrimidine
4-(trifluoromethoxy)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide
This combination of unique structural features and chemical versatility makes N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide a subject of great interest across various scientific disciplines.
Propiedades
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVXPZGRLGDAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)

![N-(2-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2621321.png)


![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621329.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)
![Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2621332.png)
![N-cyclopentyl-4-methyl-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)

